molecular formula C12H11F3O3 B1325328 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid CAS No. 88699-88-1

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid

Cat. No. B1325328
CAS RN: 88699-88-1
M. Wt: 260.21 g/mol
InChI Key: CLKRGSQBFRBDBS-UHFFFAOYSA-N
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Description

“5-Oxo-5-(4-trifluoromethylphenyl)valeric acid” is an organic compound with the molecular formula C12H11F3O3 . It is used in the field of chemistry, particularly in the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of “5-Oxo-5-(4-trifluoromethylphenyl)valeric acid” consists of a valeric acid backbone with a trifluoromethylphenyl group attached at the 5th carbon . The InChI code for this compound is 1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of “5-Oxo-5-(4-trifluoromethylphenyl)valeric acid” is 260.21 . It appears as a white solid . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Role in Mediating Inflammation

Metabolism and Biokinetics

The compound has been studied for its metabolism and biokinetics, particularly in the context of polyphenol metabolism in human nutrition. A study investigating the metabolic fate of different polyphenols found that metabolites of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid and related compounds vary significantly between individuals, influenced by the degree of polymerization of flavan-3-ols. The study suggests that the compound and its metabolites might have health implications due to their abundance in human nutrition and their association with beneficial health effects (Wiese et al., 2015).

Pharmacological Potential

The compound has been studied for its pharmacological potential as well. One study focused on a compound, R 68 070 or (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]- methylen]amino]oxy] pentanoic acid, which combines specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. This compound has shown promising results in in vivo studies, suggesting potential applications in preventing thrombosis and related pathologies (Clerck et al., 1989).

Safety And Hazards

Handling “5-Oxo-5-(4-trifluoromethylphenyl)valeric acid” requires safety precautions. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces . Direct contact with skin, eyes, or clothing should be avoided . It should be handled under inert gas and protected from moisture . The compound should be used only outdoors or in a well-ventilated area . Personal protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKRGSQBFRBDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645408
Record name 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid

CAS RN

88699-88-1
Record name δ-Oxo-4-(trifluoromethyl)benzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88699-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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